

minimizing off-target effects of Ep300/CREBBP-IN-2

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Compound of Interest

Compound Name: *Ep300/CREBBP-IN-2*

Cat. No.: *B15140443*

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Technical Support Center: Ep300/CREBBP-IN-2

Welcome to the technical support center for **Ep300/CREBBP-IN-2**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this potent and selective covalent inhibitor of p300/CBP and to help minimize potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Ep300/CREBBP-IN-2**?

A1: **Ep300/CREBBP-IN-2** is a potent and orally active inhibitor of the histone acetyltransferase (HAT) paralogues, p300 and CREB-binding protein (CREBBP or CBP).[1][2] It functions as a covalent inhibitor, specifically targeting a cysteine residue (C1450) near the active site of p300/CBP.[3] This covalent binding leads to sustained inhibition of p300/CBP activity, even after the compound is washed out of the cellular environment.[1] The inhibition of p300/CBP's HAT activity leads to a decrease in histone acetylation, particularly H3K27 acetylation, which in turn modulates gene expression.[1]

Q2: What are the primary targets of **Ep300/CREBBP-IN-2**?

A2: The primary targets of **Ep300/CREBBP-IN-2** are the highly homologous histone acetyltransferases EP300 (p300) and CREBBP (CBP).[2] The inhibitor has IC50 values of 0.052 μ M for EP300 and 0.148 μ M for CREBBP.[2] These proteins are crucial transcriptional

co-activators involved in a wide array of cellular processes, including cell cycle regulation, proliferation, and differentiation.[1][4]

Q3: What are the known off-target effects of p300/CBP inhibitors?

A3: While **Ep300/CREBBP-IN-2** is designed to be selective, off-target effects are a consideration for any small molecule inhibitor. For p300/CBP inhibitors in general, potential off-target effects could include interactions with other bromodomain-containing proteins, such as BRD4.[5] However, specific degraders based on similar scaffolds have shown high specificity for CBP/EP300 with no change in BRD4 levels.[5] It is important to experimentally validate the specificity in your system.

Q4: How can I minimize off-target effects in my experiments?

A4: Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are several strategies:

- Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of **Ep300/CREBBP-IN-2** that elicits the desired on-target effect.
- Employ orthogonal controls: Use a structurally distinct p300/CBP inhibitor to confirm that the observed phenotype is due to inhibition of the intended target and not a specific off-target effect of **Ep300/CREBBP-IN-2**.
- Utilize genetic knockdown/knockout: Compare the phenotype induced by the inhibitor with that of siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of EP300 and/or CREBBP.[6][7]
- Perform washout experiments: Due to its covalent nature, the effects of **Ep300/CREBBP-IN-2** should persist after washout, while effects of a reversible inhibitor would diminish.[1] This can help distinguish on-target covalent inhibition from off-target effects of a reversible nature.
- Conduct global profiling: Techniques like RNA-sequencing or proteomics can provide a broader view of the inhibitor's effects and help identify potential off-target signaling pathway alterations.[5]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
High cell toxicity observed at expected effective concentrations.	1. Concentration is too high for the specific cell line. 2. Off-target effects leading to cytotoxicity. 3. Cell line is particularly sensitive to p300/CBP inhibition.	1. Perform a dose-response curve to determine the EC50 for the desired biological effect and a separate assay for cytotoxicity (e.g., CellTiter-Glo) to determine the CC50. Select a concentration that maximizes the therapeutic window. 2. Use a structurally different p300/CBP inhibitor to see if the toxicity is recapitulated. If not, the toxicity may be due to an off-target effect of Ep300/CREBBP-IN-2. 3. Consider using a cell line with known dependence on p300/CBP signaling for initial experiments.
Inconsistent or no observable phenotype.	1. Inhibitor concentration is too low. 2. The biological process under investigation is not dependent on p300/CBP HAT activity in the specific context. 3. Inhibitor degradation or poor cell permeability.	1. Increase the concentration of the inhibitor. Confirm target engagement by measuring the levels of a known downstream marker, such as H3K27ac, via Western blot or ELISA. 2. Review the literature to confirm the role of p300/CBP in your experimental system. Consider using a positive control cell line known to be sensitive to p300/CBP inhibition. ^[8] 3. Ensure proper storage and handling of the compound. Test for cell permeability if this is a recurring issue.

Observed phenotype does not match previously published results.

1. Differences in experimental conditions (cell line, passage number, media, etc.). 2. Off-target effects specific to the experimental system. 3. Variability in inhibitor potency.

1. Carefully review and standardize experimental protocols with published studies. 2. Perform validation experiments, such as genetic knockdown of p300/CBP, to confirm that the phenotype is on-target.[6][7] 3. Verify the identity and purity of the inhibitor batch.

Data Presentation

Table 1: In Vitro Potency of p300/CBP Inhibitors

Compound	Target	Assay	IC50 / Ki	Reference
Ep300/CREBBP-IN-2	EP300	0.052 μ M	[2]	
CREBBP	0.148 μ M	[2]		
A-485	p300/CBP	H3K27Ac in PC-3 cells	EC50 = 103 nM	[1]
Acrylamide 2	p300 HAT domain	IC50 = 166 nM	[1]	
p300/CBP	H3K27Ac in PC-3 cells	EC50 = 37 nM	[1]	
C646	p300	Ki = 400 nM	[2][9]	

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine EC50

- Cell Seeding: Plate cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment.

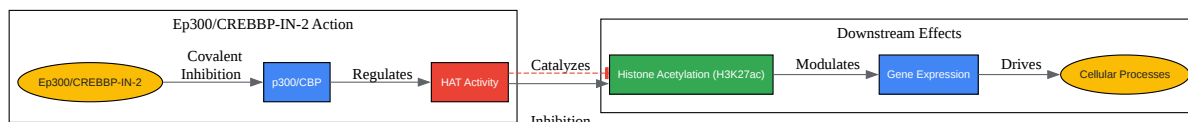
- **Compound Preparation:** Prepare a 10-point serial dilution of **Ep300/CREBBP-IN-2** in DMSO. A typical starting concentration might be 10 mM.
- **Treatment:** The following day, treat the cells with the serially diluted compound. Include a DMSO-only control.
- **Incubation:** Incubate the cells for a period relevant to the biological question (e.g., 24, 48, or 72 hours).
- **Endpoint Assay:** Perform an assay to measure the desired biological endpoint (e.g., cell proliferation using a resazurin-based assay, or a specific biomarker).
- **Data Analysis:** Plot the response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀.

Protocol 2: Western Blot for H3K27 Acetylation

- **Cell Treatment:** Treat cells with **Ep300/CREBBP-IN-2** at the desired concentration and for the desired time. Include a DMSO control.
- **Histone Extraction:** Harvest cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.
- **Protein Quantification:** Quantify the extracted histone protein concentration using a BCA or Bradford assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of histone proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
- **Antibody Incubation:** Block the membrane and then incubate with a primary antibody specific for acetylated H3K27. Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total Histone H3 as a loading control.
- **Detection:** Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

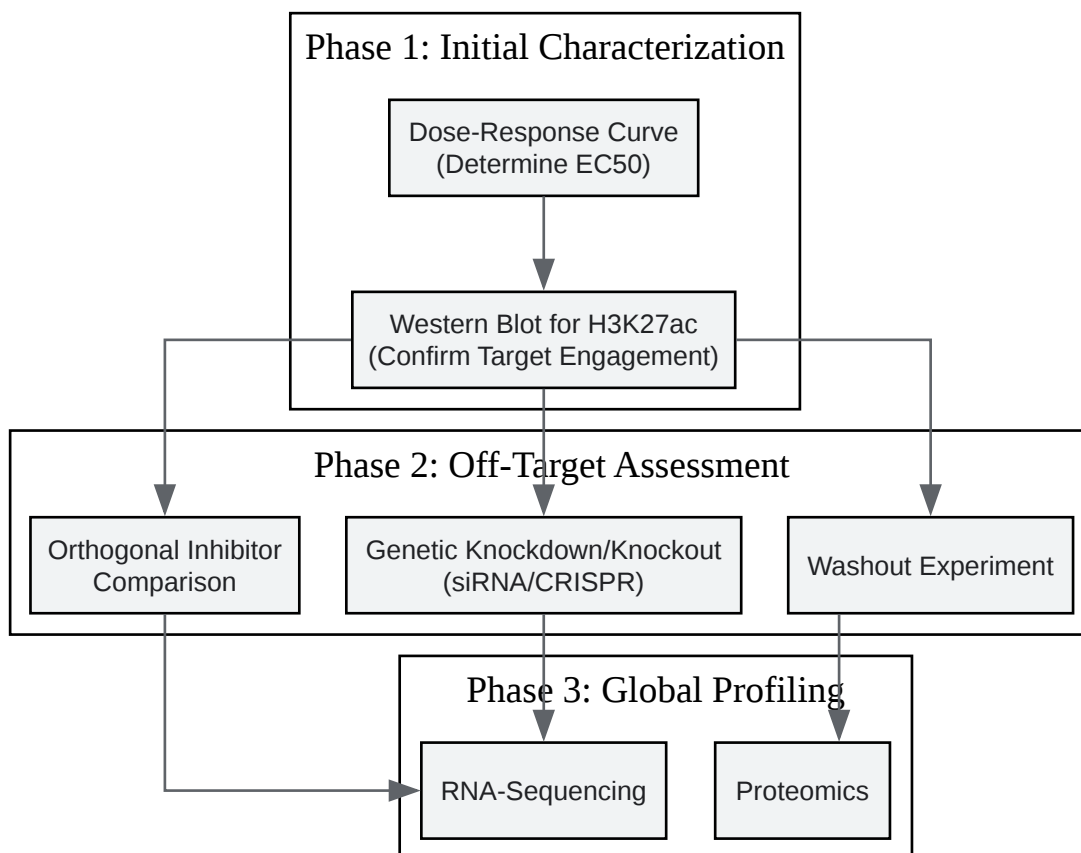
- Analysis: Quantify the band intensities and normalize the H3K27ac signal to the total H3 signal.

Visualizations



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Caption: Mechanism of action of **Ep300/CREBBP-IN-2**.



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Caption: Workflow for minimizing off-target effects.

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